molecular formula C23H18N2O4 B2676572 4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide CAS No. 946254-57-5

4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2676572
CAS No.: 946254-57-5
M. Wt: 386.407
InChI Key: QGVDLKKLASHLDE-UHFFFAOYSA-N
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Description

4-Hydroxy-N-(2-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its quinoline core, which is a heterocyclic aromatic organic compound, and its functional groups that include a hydroxy group, a methoxyphenyl group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the quinoline core through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.

    Reduction: The carbonyl group in the quinoline core can be reduced to form a dihydroquinoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

  • Quinone derivatives from oxidation.
  • Dihydroquinoline derivatives from reduction.
  • Various substituted quinoline derivatives from substitution reactions.

Scientific Research Applications

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry. Its functional groups allow for further modifications, making it a versatile intermediate.

Biology: In biological research, this compound could be used to study the interactions of quinoline derivatives with biological macromolecules, such as proteins and nucleic acids.

Medicine: Potential applications in medicinal chemistry include the development of new drugs. Quinoline derivatives are known for their pharmacological activities, including antimalarial, antibacterial, and anticancer properties.

Industry: In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic structure.

Mechanism of Action

The mechanism by which 4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, for example, it might interact with specific enzymes or receptors, inhibiting or activating their function. The hydroxy and methoxy groups could participate in hydrogen bonding or hydrophobic interactions with biological targets, while the quinoline core could intercalate with DNA or interact with aromatic amino acids in proteins.

Comparison with Similar Compounds

  • 4-Hydroxy-N-(4-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
  • 4-Hydroxy-N-(2-methylphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
  • 4-Hydroxy-N-(4-methylphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide

Uniqueness: The uniqueness of 4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 2-position of the phenyl ring can affect the electronic properties of the molecule, potentially enhancing its interaction with biological targets compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-hydroxy-N-(2-methoxyphenyl)-2-oxo-1-phenylquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-29-19-14-8-6-12-17(19)24-22(27)20-21(26)16-11-5-7-13-18(16)25(23(20)28)15-9-3-2-4-10-15/h2-14,26H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVDLKKLASHLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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